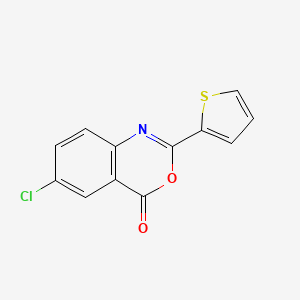![molecular formula C21H22N2O5 B5307864 4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5307864.png)
4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid, also known as BMAA, is a non-proteinogenic amino acid that has been found to be produced by cyanobacteria, a type of algae. BMAA has been the subject of scientific research due to its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid has been found to act as a neurotoxin by inducing excitotoxicity, oxidative stress, and protein misfolding. This compound can also disrupt the balance of neurotransmitters in the brain, leading to neurological dysfunction.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and protein misfolding. This compound can also disrupt the balance of neurotransmitters in the brain, leading to neurological dysfunction.
実験室実験の利点と制限
One advantage of 4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid research is that it can provide insight into the mechanisms of neurodegenerative diseases. However, there are also limitations to this compound research, including the fact that it is difficult to obtain pure samples of this compound and that there are ethical concerns regarding the use of cyanobacteria in research.
将来の方向性
For 4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid research include the investigation of its role in neurodegenerative diseases and the development of new treatments for these diseases.
合成法
4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid can be synthesized through a variety of methods, including the reaction of L-serine with benzoyl chloride and 4-methoxyphenylacetyl chloride, followed by the addition of butylamine. Another method involves the reaction of L-serine with acryloyl chloride and 4-methoxyphenylacetyl chloride, followed by the addition of benzylamine and butylamine.
科学的研究の応用
4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid has been the subject of scientific research due to its potential role in neurodegenerative diseases. Studies have shown that this compound can cause protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases. This compound has also been found to induce oxidative stress and DNA damage in neuronal cells.
特性
IUPAC Name |
4-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-17-11-9-15(10-12-17)14-18(21(27)22-13-5-8-19(24)25)23-20(26)16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,27)(H,23,26)(H,24,25)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDJXHSLKNSSI-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide](/img/structure/B5307802.png)

![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5307829.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)
![5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)